REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][C:7](=[O:13])[C:8](=[O:12])[NH:9]2)=[C:4]([N+:14]([O-])=O)[C:3]=1[Cl:17].O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>C(O)C>[NH2:14][C:4]1[C:3]([Cl:17])=[C:2]([Br:1])[CH:11]=[C:10]2[C:5]=1[NH:6][C:7](=[O:13])[C:8](=[O:12])[NH:9]2 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 7 h
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2NC(C(NC2=CC(=C1Cl)Br)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |